Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction involves the acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The reaction typically employs ethanol as a solvent and requires reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using various catalysts and reaction conditions to enhance yield and purity. The use of different aldehydes and urea analogues can also lead to the production of derivatives with diverse biological activities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-neuroinflammatory effects .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: Similar in structure but may have different biological activities.
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities but with different receptor selectivity.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A derivative with distinct structural features and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its diverse biological activities and potential therapeutic applications.
Biological Activity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 5395-36-8) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 260.29 g/mol. The compound is typically synthesized through multicomponent reactions involving urea derivatives and aldehydes under various catalytic conditions . The synthesis process often yields high purity (>95%) and can be characterized using techniques such as NMR spectroscopy and melting point analysis .
Biological Activities
The biological activity of this compound has been investigated in various studies highlighting its potential pharmacological effects:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance, derivatives of tetrahydropyrimidines have shown significant antibacterial and antifungal activities against various pathogens. In vitro assays indicated that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
Research indicates that ethyl 6-methyl-2-oxo-4-phenyl derivatives exhibit notable antioxidant properties. These compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was assessed using various methodologies including DPPH and ABTS assays.
Anticancer Properties
The potential anticancer effects of ethyl 6-methyl-2-oxo-4-phenyl compounds have also been explored. Studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . Specific studies have shown cytotoxic effects against breast cancer cells (MCF7) and colon cancer cells (HT29).
The mechanisms underlying the biological activities of ethyl 6-methyl-2-oxo-4-phenyl compounds are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as enzyme inhibitors, affecting metabolic pathways in microbial cells or cancer cells.
- Interaction with Cellular Targets : Binding studies indicate that these compounds can interact with proteins such as bovine serum albumin, influencing their bioavailability and efficacy in biological systems .
- Modulation of Signaling Pathways : Ethyl 6-methyl derivatives may modulate key signaling pathways involved in inflammation and cell proliferation, contributing to their therapeutic effects.
Case Studies
Several case studies have highlighted the efficacy of ethyl 6-methyl derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of synthesized tetrahydropyrimidines exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Cytotoxicity Assessment : In a cytotoxicity assay against MCF7 breast cancer cells, ethyl 6-methyl derivatives showed IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMNHHAUVFEMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277536 | |
Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-36-8 | |
Record name | 5395-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5395-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5395-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5395-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
A1: this compound is commonly synthesized through the Biginelli reaction. This one-pot, three-component condensation involves reacting urea, benzaldehyde, and ethyl acetoacetate [, ]. Notably, research highlights the successful utilization of CuO@SiO2 nanocatalyst in this reaction, achieving an 85% yield under mild conditions [].
Q2: What is the structural characterization of this compound?
A2: The molecular formula of this compound is C14H16N2O3, indicating the presence of a dihydropyrimidine ring []. Crystallographic studies reveal that this ring adopts a screw-boat conformation. Furthermore, the crystal packing is stabilized by intermolecular hydrogen bonds: strong N—H⋯O and weak C—H⋯O interactions []. An intramolecular C—H⋯O hydrogen bond also contributes to the compound's structure [].
Q3: Has this compound demonstrated any notable biological activity?
A3: Derivatives of this compound, specifically the 2-(methacryloyloxy)ethyl derivative, exhibit promising inhibitory activity against various enzymes []. This derivative demonstrated effective inhibition of human carbonic anhydrase (CA) isozymes I and II, with Ki values in the nanomolar range []. Furthermore, it exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values also falling within the nanomolar range [].
Q4: How can this compound be used as a building block for other heterocyclic compounds?
A4: this compound serves as a versatile starting material for synthesizing various heterocyclic systems, including pyrido[4,3-d]pyrimidines, thiazolo[3,4-c]pyrimidines, and pyrimido[4,5-d]pyridazines []. These compounds are accessible through a series of reactions, including bromination, reactions with malononitrile or ethyl cyanoacetate, and subsequent transformations with reagents like arene diazonium salts, hydrazine derivatives, thiourea, thiosemicarbazide, and phenylhydrazine [].
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